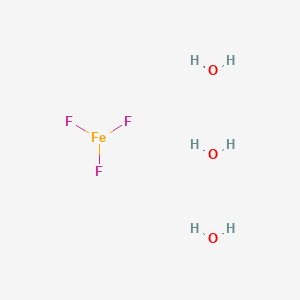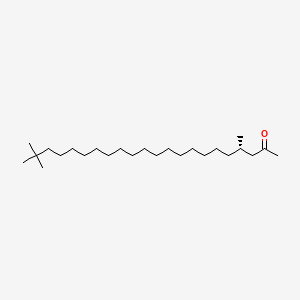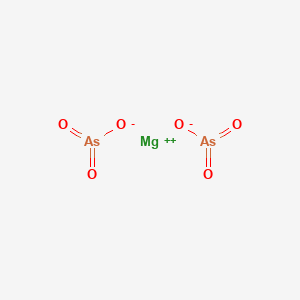
Iron(III) fluoride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) Fluoride Trihydrate (CAS Number: 15469-38-2), also known as Iron trifluoride or Ferric Fluoride trihydrate, is a greenish-yellow crystalline solid . It is instrumental in a multitude of industrial operations . The primary commercial use of Iron(III) fluoride is in the production of ceramics . It has also been shown to catalyze chemoselective addition of cyanide to aldehydes to give the cyanohydrins .
Synthesis Analysis
The synthesis of Iron(III) fluoride involves Fe(NO 3) 3 ·9H 2 O in 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF 4) ionic liquid at 50 °C . The ionic liquid serves multiple roles at a time such as: solvent, soft template, and fluorine source (BF 4 − anion degrades to BF 3 and F- in the presence of water) .Molecular Structure Analysis
This compound has a linear formula of FeF3 · 3H2O . Its molecular weight is 166.89 .Chemical Reactions Analysis
Iron(III) fluoride has been shown to catalyze chemoselective addition of cyanide to aldehydes to give the cyanohydrins . In the field of energy storage and conversion, Iron(III) fluoride has attracted attention due to the conversion reaction with lithium ions . In conversion reactions, the transition-metal, M, of an initial MX species (X = H, N, O, F, P, or S) is reduced by lithium to give LiX and the pure metal .Physical and Chemical Properties Analysis
This compound appears as a light yellow powder . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Open-Shell Keggin Ion : Iron(III) fluoride trihydrate is used in the synthesis of the first open-shell Keggin ion, [Fe13O4F24(OMe)12]5-, a complex with full Td symmetry involving 13 high-spin d5 iron(III) atoms. This complex has significant magnetic properties due to strong exchange interactions between the iron atoms (Bino et al., 2002).
Applications in Industry : Iron(III) fluoride, including its hydrates, is employed in various industrial applications such as magnet production, catalysis in petroleum and organic industries, and in fire-retardant formulations (Meshri).
Potential Cathode Material for Batteries : It serves as a precursor for iron hydroxyfluoride with a hexagonal-tungsten-bronze structure, a promising cathode material for batteries. This transformation involves the decomposition of FeF3·3H2O leading to the stabilization of a hydroxyfluoride network (Burbano et al., 2015).
In Lithium-ion Batteries : Iron fluorides are being researched for their high specific capacity as cathode materials in lithium-ion batteries. The structural adjustment of iron fluorides, like porous FeF3 with a fusiform structure, can improve electrochemical performances (Sun et al., 2017).
Electrochemistry and Synthesis Strategies : Iron(III) fluoride is extensively studied in electrochemistry for applications in energy storage and conversion, especially in Li-ion technology. Its electrochemical properties and synthesis strategies are crucial for developing high oxidation state ferric fluoride and its derivatives (Conte & Pinna, 2014).
Adsorption of Fluoride : Waste iron oxide, a by-product of the fluidized-bed Fenton reaction, can be used for the removal of fluoride ions in aqueous systems, indicating a potential application in water treatment and environmental remediation (Huang et al., 2011).
Energy Storage Applications : Iron fluoride-based materials, including Iron(III) fluoride, are explored for their applications in next-generation electrochemical energy storage systems like batteries and supercapacitors. These materials are known for their chemical tailorability and high potential in advanced battery performance (Zhang et al., 2019).
Mecanismo De Acción
Safety and Hazards
Iron(III) fluoride trihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Prolonged exposure to soluble fluorine compounds can cause deterioration of bone and tooth structure, kidney damage, and Iron may damage the liver and pancreas and cause pulmonary fibrosis .
Direcciones Futuras
Iron(III) fluoride is mainly of interest by researchers . It has a recent and growing interest for these ionic compounds in the field of energy storage and conversion . With continuous rapid improvements in the electrochemical performance of metal fluorides, it is believed that these materials will be used extensively for energy storage in Li batteries in the future .
Propiedades
IUPAC Name |
trifluoroiron;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILAUHRDSUSGOG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.F[Fe](F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3FeH6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15469-38-2 |
Source


|
| Record name | Iron(III) fluoride trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Iron(III) Fluoride Trihydrate a potential candidate for cathode material in lithium-ion batteries?
A1: this compound (FeF3(H2O)3) exhibits promising characteristics as a cathode material due to its distinct lithiation behavior. [] It demonstrates two types of electrochemical reactions: a Li+-intercalation process at 3.0 V and a conversion reaction above 1 Li+ at 1.5 V. [] This dual-mechanism behavior contributes to a reversible capacity of approximately 300 mAh g−1 at a current density of 10 mAg−1. []
Q2: How does the presence of water molecules in the crystal structure of FeF3(H2O)3 influence its electrochemical performance?
A2: Research indicates that the water molecules in FeF3(H2O)3 contribute to the formation of a more stable solid electrolyte interphase (SEI) film compared to anhydrous FeF3. [] This stable SEI leads to a lower Schottky contact resistance, enhancing the material's performance and making it a more suitable candidate for cathode applications. []
Q3: What are the limitations of using FeF3(H2O)3 as a cathode material?
A3: While FeF3(H2O)3 demonstrates promising electrochemical properties, its conversion reaction above 1.5 V is highly dependent on the current density. [] Further research is needed to understand and potentially improve the stability and performance of this reaction at higher current densities for practical battery applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cycloocta[1,2-c:5,6-c']difuran](/img/structure/B578915.png)
![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)








![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)


